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Dm-AMP1

Cat. No.: B1576902
Attention: For research use only. Not for human or veterinary use.
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Description

Dm-AMP1 is an antifungal plant defensin isolated from Dahlia merckii seeds. This cationic, cysteine-rich peptide features a cysteine-stabilized αβ (CSαβ) motif, which confers stability and defines its structure . Its primary research value lies in its potent and broad-spectrum antifungal activity, making it a compelling subject for studying plant-pathogen interactions and developing novel disease control strategies . The established mechanism of action for this compound involves a specific interaction with fungal membrane sphingolipids, particularly mannosyldiinositolphosphorylceramide (M(IP)2C) . This specific binding is a key determinant of fungal sensitivity; studies on Saccharomyces cerevisiae have shown that strains lacking M(IP)2C are highly resistant to this compound . The interaction with sphingolipids is enhanced by the presence of ergosterol, the main fungal sterol, and leads to a series of rapid responses in the fungal cell, including membrane permeabilization, ion flux disruptions, and the production of reactive oxygen species, ultimately leading to fungal cell death . Research applications for this compound are extensive. It has been shown to confer resistance in transgenic plants against major fungal pathogens such as Magnaporthe oryzae and Rhizoctonia solani in rice, as well as Botrytis cinerea and Verticillium albo-atrum in eggplants . Its efficacy against a range of fungi, coupled with its reported low toxicity to plant and mammalian cells, positions this compound as an attractive candidate for biotechnological and agricultural research aimed at enhancing crop disease resistance . This product is intended for Research Use Only and is not approved for any form of human or animal use.

Properties

bioactivity

Fungi,

sequence

ELCEKASKTWSGNCGNTGHCDNQCKSWEGAAHGACHVRNGKHMCFCYFNC

Origin of Product

United States

Structural Biology and Conformation of Dm Amp1

Primary and Secondary Structural Characteristics

Plant defensins, including Dm-AMP1, are typically small peptides, ranging from 45 to 54 amino acid residues in length, with molecular masses between 5 and 7 kDa. researchgate.netoup.comresearchgate.nettandfonline.comnih.govnih.gov

Disulfide Bond Topology and Cys-Stabilized αβ Motif

The eight conserved cysteine residues in plant defensins form four intramolecular disulfide bonds. researchgate.netoup.comresearchgate.netnih.govoup.compnas.orgmdpi.com These disulfide bridges are essential for stabilizing the three-dimensional structure of the peptide. researchgate.net The resulting fold is characterized by a cysteine-stabilized αβ (CSαβ) motif. researchgate.netoup.comnih.govfrontiersin.orgresearchgate.netnih.gov This motif consists of a triple-stranded antiparallel β-sheet and one α-helix, arranged in a βαββ architecture. researchgate.netoup.comnih.govnih.gov The disulfide bonds connect the α-helix and the β-sheets, and notably, one disulfide bond links the N-terminal and C-terminal regions, contributing to a pseudo-cyclic structure. nih.gov The disulfide bond topology has been described for a related defensin (B1577277) with an identical γ-core motif to DmAMP1, showing connections between specific cysteine pairs (e.g., Cys3-50, Cys14-35, Cys20-44, and Cys24-46, based on relative positions). nih.gov

Three-Dimensional Structural Elucidation and Modeling

As of the information available in the search results, the three-dimensional structure of this compound has not been experimentally determined through methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netjbiochemtech.comjbiochemtech.comresearchgate.net

Computational Approaches to Structure Prediction (e.g., Homology Modeling, Molecular Dynamics Simulation)

Due to the lack of experimentally resolved structures, computational methods have been employed to predict the three-dimensional structure of this compound. Homology modeling is a primary approach used, where the structure is built based on the known experimental structures of homologous proteins (templates) that share significant sequence similarity. researchgate.netjbiochemtech.comjbiochemtech.comresearchgate.net The MODELLER program is one software tool that has been utilized for this purpose, employing an automated approach to comparative protein structure modeling by satisfying spatial restraints. researchgate.netjbiochemtech.com Following the initial model building, molecular dynamics (MD) simulations are often performed. researchgate.netjbiochemtech.comjbiochemtech.comresearchgate.net These simulations analyze the protein's behavior over time in a simulated environment, such as water, to assess the stability and dynamics of the predicted structure. researchgate.netjbiochemtech.comjbiochemtech.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For plant defensins like this compound, the structural determinants of their antifungal activity have been investigated. The conserved CSαβ fold and the disulfide bonds are fundamental to the stability and function of these peptides. researchgate.netmdpi.com

A key structural component implicated in the activity of plant defensins is the γ-core motif, typically represented by the sequence pattern GXCX₃₋₉C. plos.org This motif is located in a hairpin loop connecting the β2 and β3 strands of the β-sheet structure. nih.govplos.org Studies on related plant defensins, such as MsDef1 and MtDef4, highlight the γ-core motif as a vital determinant of antifungal properties and effects on fungal hyphal growth. plos.org Interestingly, the γ-core motif of a defensin from Silybum marianum has been found to be identical to that of DmAMP1, suggesting its importance in the activity spectrum shared by these defensins. nih.gov

The positive charge and amphipathic nature of plant defensins, stemming from their amino acid composition and structural arrangement, are also considered to be correlated with their structure-function relationship, particularly in their initial interactions with microbial membranes. nih.gov DmAMP1's antifungal action is known to involve interaction with specific fungal membrane components, notably sphingolipids, particularly mannosyl diinositolphosphoryl ceramide (M(IP)₂C). oup.comresearchgate.netlatrobe.edu.auoup.comnih.govplos.orgplos.org This interaction is considered a prerequisite for its antifungal activity, indicating a specific structural requirement for DmAMP1 to bind to these lipids. plos.orgplos.org While detailed mutational SAR studies specifically on this compound are not extensively described in the provided information, the conserved structural elements and the demonstrated requirement for sphingolipid interaction underscore the importance of its three-dimensional structure for its biological function. latrobe.edu.auresearchgate.net

Influence of Specific Residues and Structural Motifs on Biological Activity

The biological activity of this compound, particularly its antifungal properties, is intrinsically linked to its specific amino acid sequence and the resulting three-dimensional structure, including key structural motifs. Two notable conserved motifs found in plant defensins, including this compound, are the γ-core and α-core motifs.

The γ-core motif is located in the C-terminal region of plant defensins and is widely recognized as a primary determinant of their antimicrobial activity. This motif features a conserved β-hairpin structure formed by two antiparallel β-strands connected by a loop. It typically possesses a net cationic charge and contains a hydrophobic amino acid residue. The γ-core motif of DmAMP1 has been reported to be identical to that found in a related defensin from Silybum marianum. Specific residues within the γ-core are critical for function. For instance, studies on MsDef1, a related plant defensin, have highlighted the importance of residues like Arginine (e.g., Arg38) within the γ-core for antifungal activity and interaction with fungal membranes. The cationic nature and amphipathic character often associated with the γ-core facilitate interaction with negatively charged components of microbial membranes.

The α-core motif, also present in this compound, is located in the N-terminal region, specifically in the loop connecting the β1 strand and the α-helix. Unlike the γ-core, the α-core motif is not as universally conserved across all disulfide-containing AMPs and lacks the distinct β-hairpin structure of the γ-core. Its role in antifungal activity has been less extensively studied compared to the γ-core.

The biological activity of this compound is largely mediated by its interaction with fungal membranes, specifically through binding to certain sphingolipids, most notably mannosyl-diinositol phosphorylceramide [M(IP)2C], which are major components of the plasma membrane in susceptible fungi like Saccharomyces cerevisiae. nih.govsemanticscholar.orgnih.govnih.gov This specific interaction is crucial for the cascade of events leading to fungal growth inhibition, including membrane binding, permeabilization, and alterations in ion fluxes (such as increased Ca2+ uptake). nih.govsemanticscholar.orgnih.gov The structural features, including the distribution of charged and hydrophobic residues within motifs like the γ-core, are believed to govern this specific interaction with fungal membrane components.

Molecular and Cellular Mechanisms of Action of Dm Amp1

Interaction with Target Organism Membranes

Dm-AMP1 demonstrates a specific interaction with fungal membranes, which is crucial for its antifungal function. oup.comoup.compnas.org This interaction involves specific lipid components within the membrane. oup.comoup.com

Specificity for Fungal Plasma Membranes

Studies have shown that this compound binds to high-affinity binding sites on fungal cells and isolated plasma membrane fractions. oup.compnas.orgapsnet.org This binding is saturable and highly specific, as it can be competed for by closely related plant defensins but not by more distantly related ones or structurally unrelated antimicrobial peptides. pnas.orgnih.govapsnet.org The binding of this compound to fungal plasma membranes is considered a prerequisite for its antifungal activity. pnas.orgapsnet.orgdavidpublisher.com

Direct Binding to Membrane Lipids (e.g., Sphingolipids, M(IP)2C)

Research indicates that this compound interacts directly with sphingolipids isolated from fungal plasma membranes, particularly Saccharomyces cerevisiae. oup.comoup.comresearchgate.netnih.gov The presence of specific sphingolipids is essential for the fungicidal action of this compound. researchgate.netmdpi.comresearchgate.net Mannosyldiinositolphosphorylceramide (M(IP)2C), a major sphingolipid in S. cerevisiae, has been identified as a key interaction partner for this compound. oup.compnas.orgmdpi.comresearchgate.netyeastgenome.orgfrontiersin.org Strains of S. cerevisiae lacking M(IP)2C in their membranes show significantly reduced binding of this compound and are highly resistant to its membrane-permeabilizing effects and growth inhibition. oup.compnas.orgmdpi.comresearchgate.net This suggests that membrane patches containing M(IP)2C may act as binding sites for this compound. oup.comoup.compnas.org

Role of Ergosterol (B1671047) in Membrane Interaction

The interaction of this compound with fungal sphingolipids is enhanced by the presence of ergosterol, the main fungal sterol. oup.comoup.comresearchgate.netnih.gov Studies using ELISA-based binding assays have demonstrated that the interaction of this compound with sphingolipids is increased in the presence of equimolar concentrations of ergosterol. oup.comoup.comresearchgate.netnih.gov Sphingolipids and sterols like ergosterol are known to be enriched in specific domains within the fungal plasma membrane, often referred to as membrane rafts. oup.comoup.comfrontiersin.orglatrobe.edu.au It is proposed that this compound may interact with sphingolipids concentrated in these lipid rafts, potentially leading to high local concentrations of the defensin (B1577277) on the membrane. oup.comoup.comlatrobe.edu.au

The following table summarizes the effect of ergosterol on the interaction between DmAMP1 and S. cerevisiae sphingolipids based on research findings:

Ergosterol Concentration (pmol)Effect on DmAMP1-Sphingolipid Interaction
7.5 to 150Increased interaction (30-50%)
Equimolar with sphingolipidsMaximal effect

Data derived from reference oup.comoup.com.

Induced Cellular Responses

Upon interaction with the fungal plasma membrane, this compound triggers a series of rapid cellular responses that contribute to its antifungal activity. oup.comoup.compnas.org

Ion Homeostasis Perturbations (e.g., K+ Efflux, Ca2+ Uptake)

This compound induces significant perturbations in fungal ion homeostasis, including increased efflux of potassium ions (K+) and increased uptake of calcium ions (Ca2+). oup.comoup.compnas.orgapsnet.orgresearchgate.netfrontiersin.orglatrobe.edu.aunih.govresearchgate.netnih.gov These changes in ion concentrations are relatively rapid responses observed in fungal membranes treated with this compound. oup.comoup.compnas.orgapsnet.orgnih.gov The disruption of Ca2+ homeostasis is particularly relevant as calcium gradients play a crucial role in fungal growth and development. researchgate.netfrontiersin.org

Membrane Potential Changes

Treatment of susceptible fungi with this compound leads to changes in their membrane potential. oup.comoup.compnas.orgapsnet.orglatrobe.edu.aunih.govresearchgate.net These membrane potential alterations are part of the array of rapid membrane responses induced by this compound, alongside ion flux perturbations and increased uptake of fluorescent dyes. oup.comoup.compnas.orgapsnet.orgnih.govresearchgate.net The exact mechanism by which this compound induces these membrane potential changes is linked to its interaction with membrane lipids and subsequent membrane permeabilization. oup.compnas.orgnih.gov

Membrane Permeabilization and Uptake of Impermeable Dyes

A significant aspect of this compound's antifungal activity is its ability to induce membrane permeabilization in susceptible fungi. This permeabilization allows the uptake of molecules that would normally be excluded by an intact plasma membrane. Studies utilizing impermeable fluorescent dyes, such as SYTOX Green, have demonstrated this effect. SYTOX Green is a nucleic acid stain that only enters cells with compromised membrane integrity and fluoresces upon binding to DNA. researchgate.netplos.org

Research has shown that treatment of Saccharomyces cerevisiae cells with this compound leads to a significant increase in SYTOX Green uptake, indicating a loss of plasma membrane integrity. researchgate.netnih.govresearchgate.net This uptake is dose-dependent and correlates with the peptide's growth inhibitory activity. researchgate.netnih.gov The permeabilization induced by this compound is considered to be binding-site mediated, suggesting it is linked to the primary mechanism of fungal growth inhibition rather than being a non-specific effect occurring only at high concentrations. researchgate.net

Intracellular Targets and Signaling Pathways (If Applicable)

While this compound's primary interaction is with the fungal membrane, particularly with specific sphingolipids, the question of whether it acts on intracellular targets or triggers specific signaling pathways has also been investigated.

DmAMP1 binding to the sphingolipid M(IP)₂C on the fungal membrane triggers rapid fungal responses, including the activation of the fungal cell wall integrity (CWI) pathway. researchgate.netmdpi.comlatrobe.edu.au This suggests that membrane interaction initiates downstream signaling events.

However, compared to some other plant defensins, the evidence for direct intracellular targeting by this compound is less clear. Some plant defensins are known to be internalized into fungal cells and interact with intracellular components, leading to effects like the production of reactive oxygen species (ROS) or activation of programmed cell death. mdpi.comnih.govresearchgate.netfrontiersin.org While early studies sometimes linked DmAMP1 to ROS production, more recent research distinguishes its mechanism from those primarily relying on ROS induction. mdpi.comfrontiersin.orgmdpi.com

Absence of Reactive Oxygen Species Induction

Unlike some other antifungal peptides and defensins which induce cell death through the generation of reactive oxygen species (ROS), studies suggest that ROS induction is not a primary mechanism for this compound activity. mdpi.comfrontiersin.orgmdpi.com While some plant defensins like RsAFP2 and MsDef1 induce ROS production upon interaction with fungal membranes, leading to oxidative stress and programmed cell death, DmAMP1's mechanism appears distinct in this regard. mdpi.commdpi.com This differentiates this compound from defensins where oxidative stress plays a central role in mediating cell death. mdpi.com

Genetic Determinants of Sensitivity and Resistance

Genetic studies, particularly in the model yeast Saccharomyces cerevisiae, have been instrumental in identifying the factors that determine sensitivity and resistance to this compound. Resistance to this compound is strongly linked to alterations in fungal membrane composition, specifically concerning sphingolipids.

Yeast strains with reduced binding capacity for this compound exhibit increased resistance. nih.govresearchgate.netresearchgate.net This reduced binding is directly correlated with decreased DmAMP1-mediated membrane permeabilization and growth inhibition, indicating that membrane binding is a critical initial step in its mode of action. nih.govresearchgate.net

Identification of Related Biosynthetic Pathways (e.g., IPT1, SKN1 Genes)

Genetic screens for this compound-resistant S. cerevisiae mutants have identified specific genes involved in sphingolipid biosynthesis as key determinants of sensitivity. Notably, mutations in the IPT1 and SKN1 genes confer significant resistance to this compound. nih.govresearchgate.netlatrobe.edu.aupnas.orgresearchgate.netcore.ac.ukasm.orgnih.gov

The SKN1 gene has also been identified as a this compound sensitivity gene. core.ac.ukasm.orgnih.gov Similar to IPT1 mutants, skn1 deletion mutants exhibit increased resistance to this compound and lack M(IP)₂C. core.ac.ukasm.org While SKN1 was initially associated with β-1,6-glucan biosynthesis and cell wall integrity, research has demonstrated its involvement in the biosynthesis of complex sphingolipids, including M(IP)₂C. core.ac.uk Overexpression of either IPT1 or SKN1 can complement the skn1 mutation, restore M(IP)₂C levels, and confer this compound sensitivity, further highlighting the crucial role of M(IP)₂C biosynthesis in determining the fungal response to this compound. core.ac.uk

The identification of IPT1 and SKN1 as this compound sensitivity genes underscores the importance of the M(IP)₂C biosynthetic pathway in mediating the antifungal activity of this compound. The absence or reduction of this specific sphingolipid target in the fungal membrane leads to reduced binding of this compound and consequently, increased resistance.

Here is a table summarizing the relationship between IPT1 and SKN1 mutations, M(IP)₂C levels, and DmAMP1 sensitivity based on research findings:

Yeast Strain TypeFunctional IPT1Functional SKN1M(IP)₂C LevelsDmAMP1 SensitivityReference(s)
Wild Type (S. cerevisiae)YesYesPresentSensitive nih.govresearchgate.netpnas.orgresearchgate.netcore.ac.uk
ipt1-deletion mutantNoYesAbsent/ReducedHighly Resistant nih.govresearchgate.netoup.compnas.orgresearchgate.net
skn1-deletion mutantYesNoAbsent/ReducedResistant core.ac.ukasm.org
DM1 mutant (ipt1 null)NoNot specifiedUndetectableHighly Resistant nih.govresearchgate.netresearchgate.net
DM1 + functional IPT1YesNot specifiedRestoredSensitivity restored nih.govpnas.orgresearchgate.net
skn1 + functional IPT1YesYesRestoredSensitivity restored core.ac.uk
skn1 + functional SKN1YesYesRestoredSensitivity restored core.ac.uk

This table illustrates the strong correlation between the presence of M(IP)₂C, synthesized through the action of enzymes encoded by IPT1 and SKN1, and the sensitivity of S. cerevisiae to this compound.

Biological Activities and Specificity of Dm Amp1 in Research Contexts

Antifungal Spectrum of Activity

Dm-AMP1 has demonstrated antifungal activity against a broad range of fungal species, including both plant pathogenic fungi and model yeast species. oup.comlatrobe.edu.au Its activity is primarily directed against fungi, with bactericidal activity being relatively rare among plant defensins, although DmAMP1 has been noted to inhibit both fungi and bacteria. latrobe.edu.au

Activity Against Plant Pathogenic Fungi

This compound is active against a variety of plant pathogenic fungi. Research has shown its effectiveness against significant pathogens that cause considerable crop losses. mdpi.com

Plant Pathogenic FungusEffect of this compoundResearch Context
Magnaporthe oryzaeSuppresses growth; Resistance conferred in transgenic rice. mdpi.comjbiochemtech.comgoogle.comExpression in transgenic rice reduces symptoms. mdpi.comgoogle.com
Rhizoctonia solaniSuppresses growth; Resistance conferred in transgenic rice. mdpi.comjbiochemtech.comgoogle.comExpression in transgenic rice reduces symptoms. mdpi.comgoogle.com
Botrytis cinereaInhibits growth; Resistance conferred in transgenic eggplant. mdpi.comnih.govTransformed eggplant showed reduced development on leaves. nih.gov
Verticillium albo-atrumReduces growth in co-culture. nih.govReleased in root exudates of transgenic eggplant and active. nih.gov
Phytophthora palmivoraImproves resistance in transgenic papaya. mdpi.comEctopic expression in papaya upscales resistance. mdpi.com
Fusarium graminearumCan be affected by defensins of different origin, though specific this compound data varies. mdpi.comCompared with other defensins; different defensins show varying effectiveness. mdpi.com

Activity Against Model Yeast Species

This compound also exhibits activity against model yeast species, which have been instrumental in understanding its mechanism of action. oup.compnas.org

Model Yeast SpeciesEffect of this compoundResearch Context
Saccharomyces cerevisiaeInhibits growth; Induces membrane permeabilization; Requires sphingolipids for fungicidal action. oup.compnas.orgnih.govnih.govUsed in genetic complementation studies to identify genes determining sensitivity; Interaction with isolated sphingolipids demonstrated. oup.compnas.orgnih.gov
Pichia pastorisInhibits growth. ijpsr.comUsed for heterologous expression of this compound; Activity against this yeast species has been noted. ijpsr.comnih.gov
Candida speciesActive against Candida albicans. oup.comnih.govresearchgate.netActivity against this human pathogen has been reported. oup.comnih.govresearchgate.net

Comparative Analysis with Other Plant Defensins

Plant defensins share a common structural fold but exhibit diverse mechanisms of action and target specificity. embrapa.brnih.govmdpi.com Comparing this compound to other plant defensins highlights its unique characteristics.

Shared and Divergent Mechanisms of Action

While many plant defensins target fungal membranes, the specific interactions and subsequent cellular responses can differ. embrapa.brlatrobe.edu.aunih.govnih.gov

Shared Mechanisms: this compound, like some other plant defensins such as RsAFP2, induces rapid membrane responses in fungi, including increased K+ efflux and Ca2+ uptake, as well as changes in membrane potential and increased uptake of membrane-impermeable fluorescent dyes. oup.comlatrobe.edu.aupnas.org Membrane permeabilization has been observed for this compound and other defensins, although it is sometimes suggested to be a secondary effect. nih.govnih.gov Production of reactive oxygen species (ROS) is another common feature in the cell death pathway induced by several plant defensins, including DmAMP1. nih.govnih.gov

Divergent Mechanisms: Plant defensins can be broadly categorized based on whether they are internalized into fungal cells or remain on the cell surface. embrapa.br While some defensins like MtDef4 and NaD1 are internalized to affect intracellular targets, others like RsAFP2 remain external. embrapa.br The mechanism for DmAMP1 appears to primarily involve interaction with the fungal membrane. oup.compnas.org Different plant defensins can also activate different signaling cascades in fungi, supporting the idea of varied mechanisms. latrobe.edu.au For instance, DmAMP1 and NaD1 activate different signaling pathways. latrobe.edu.auasm.org Unlike some other defensins, Rs-AFP2 and this compound are reported not to form ion-permeable pores or change the electrical properties of artificial lipid bilayers. researchgate.net

Differences in Target Lipid Specificity

A key difference among plant defensins lies in their target lipid specificity within the fungal membrane. embrapa.brnih.govfrontiersin.orgelifesciences.org

this compound primarily interacts with fungal-specific sphingolipids, specifically mannosyl diinositolphosphoryl ceramides (B1148491) (M(IP)2C). embrapa.brlatrobe.edu.aujbiochemtech.comnih.govresearchgate.netfrontiersin.orgelifesciences.orgnih.gov This interaction is considered essential for its fungicidal action against Saccharomyces cerevisiae. oup.comnih.gov Studies using S. cerevisiae mutants deficient in the IPT1 gene, which is involved in M(IP)2C biosynthesis, showed high resistance to DmAMP1. pnas.orgnih.govsemanticscholar.org The interaction of DmAMP1 with sphingolipids is enhanced in the presence of ergosterol (B1671047), the main fungal sterol. oup.comresearchgate.netnih.gov

In contrast, other plant defensins target different lipids. For example, RsAFP2 interacts with glucosylceramide (GlcCer), which is present in many fungal species but absent in S. cerevisiae. embrapa.brlatrobe.edu.aunih.govfrontiersin.orgelifesciences.org NaD1 has been shown to interact with various phospholipids, including phosphatidic acid (PA) and phosphatidylinositol phosphates, but not with sphingolipids. nih.govfrontiersin.org MsDef1 and Psd1 have also been linked to interactions with glucosylceramide or phosphatidylcholine. mdpi.comnih.govmdpi.com These differences in lipid targets contribute to the varying spectra of activity observed among plant defensins. nih.govelifesciences.org

Biotechnological Applications and Research Strategies

Transgenic Expression of Dm-AMP1 for Enhanced Resistance in Plants

The expression of this compound in transgenic plants represents a promising strategy to develop crops with improved intrinsic resistance to fungal diseases, potentially reducing reliance on chemical treatments. Research has demonstrated the successful introduction and expression of this compound in various plant species, leading to enhanced resistance against a range of economically important fungal pathogens.

For example, transgenic rice expressing this compound has shown significantly improved resistance to Magnaporthe oryzae (rice blast) and Rhizoctonia solani (sheath blight), two major rice pathogens. Studies have reported reductions in disease severity by 84% and 72%, respectively, in transgenic lines compared to control plants. ajol.infotandfonline.comnih.govisaaa.orgresearchgate.net Similarly, expression of this compound in papaya has been shown to increase resistance to Phytophthora palmivora, a causal agent of root, stem, and fruit rot, by reducing hyphal growth at infection sites. tandfonline.commaxapress.comusda.gov Transgenic aubergine (eggplant) lines expressing this compound exhibited reduced development of Botrytis cinerea on leaves, with reported reductions ranging from 36% to 100%. nih.gov Furthermore, transgenic wheat expressing a codon-optimized variant, DmAMP1W, displayed enhanced resistance to Rhizoctonia cerealis (sharp eyespot) and Bipolaris sorokiniana (common root rot). nih.gov

These findings highlight the potential of this compound as a transgene for conferring broad-spectrum fungal resistance in diverse crop species.

Methodologies for Gene Transfer (e.g., Agrobacterium-mediated Transformation)

Introducing the this compound gene into plant genomes to create transgenic lines typically employs various gene transfer methodologies. Agrobacterium tumefaciens-mediated transformation is a widely utilized and effective technique for this purpose in several plant species, including rice and papaya. nih.govresearchgate.netmaxapress.comnih.govmdpi.com This method leverages the natural ability of Agrobacterium to transfer a segment of its tumor-inducing (Ti) plasmid, known as T-DNA, into the plant cell nucleus, where it can integrate into the host genome. Agrobacterium-mediated transformation is often preferred due to its advantages, such as lower transgene copy number integration, cost-effectiveness, and relatively high transformation efficiencies compared to some direct gene transfer methods. maxapress.com

While Agrobacterium-mediated transformation is prominent in the context of this compound studies, other plant transformation methods exist and could potentially be applied, including particle bombardment (gene gun), electroporation, microinjection, and chemical-mediated methods using substances like polyethylene (B3416737) glycol (PEG) or liposomes. ijcmas.com

Considerations for Codon Optimization and Expression Levels

Research has quantified the expression levels of this compound in transgenic plants. In transgenic rice, expression levels were reported to range from 0.43% to 0.57% of the total soluble protein. ajol.infonih.govisaaa.orgresearchgate.net In transgenic aubergine, this compound expression varied between 0.2% and 0.48% in primary transformants and 0.16% and 0.66% in F2 generation plants. nih.gov Interestingly, studies exploring the co-expression of this compound with other antimicrobial peptides, such as RsAFP2, as part of a polyprotein construct in Arabidopsis, have indicated that this strategy can lead to significantly higher expression levels of this compound compared to expressing the single protein alone. nih.govresearchgate.net For instance, one study reported an average this compound expression level of 0.62% of total soluble protein in lines transformed with a polyprotein construct, versus only 0.09% in lines with a single-protein construct. researchgate.net

These findings underscore the importance of optimizing gene constructs and expression strategies to achieve sufficient levels of this compound for effective disease resistance.

Example Data on this compound Expression Levels:

Transgenic Rice: 0.43% - 0.57% of total soluble protein ajol.infonih.govisaaa.orgresearchgate.net

Transgenic Aubergine (Primary Transformants): 0.2% - 0.48% of total soluble protein nih.gov

Transgenic Aubergine (F2 Plants): 0.16% - 0.66% of total soluble protein nih.gov

Transgenic Arabidopsis (Single Construct): ~0.09% of total soluble protein researchgate.net

Transgenic Arabidopsis (Polyprotein Construct): ~0.62% of total soluble protein researchgate.net

This data could be presented in a table format to compare expression levels across different plant species and construct types.

Localization of Expressed Protein in Plant Tissues

The localization of the expressed this compound protein within plant tissues is crucial for its function as an antimicrobial agent. Plant defensins, including this compound, are often targeted to the apoplast, the extracellular space between plant cells, which is a primary site of interaction with many pathogens. icrisat.org Studies on transgenic rice have confirmed that this compound is specifically localized in the apoplastic region of both leaves and roots. isaaa.orgresearchgate.netresearchgate.net This strategic localization allows the defensin (B1577277) to directly interact with invading fungal pathogens before they can fully colonize the plant cells.

Signal peptide sequences are typically included in the gene construct to direct the protein to the secretory pathway and ultimately to its intended location, such as the apoplast. nih.govicrisat.org Research on transgenic aubergine also demonstrated that this compound could be released into root exudates, where it maintained activity against soilborne fungal pathogens like Verticillium albo-atrum. nih.gov This suggests that this compound can provide defense not only within plant tissues but also in the rhizosphere, the area around plant roots.

Fundamental Research Tools and Model Systems

Beyond its direct application in developing disease-resistant crops, this compound serves as a valuable tool in fundamental research aimed at understanding the complex interactions between antimicrobial peptides and fungal cells, as well as the broader dynamics of plant-pathogen interactions.

Utilization of this compound in Studies of Fungal Membrane Biology

This compound has been extensively used as a model peptide to investigate the mechanisms by which plant defensins interact with and affect fungal membranes. Using model systems like the yeasts Saccharomyces cerevisiae and the filamentous fungus Neurospora crassa, researchers have elucidated key aspects of this compound's mode of action. nih.govpnas.orgresearchgate.netapsnet.orgresearchgate.net

Studies have shown that this compound interacts with fungal membranes, leading to rapid and observable effects, including increased efflux of potassium ions (K+), increased uptake of calcium ions (Ca2+), changes in membrane potential, and increased permeability to fluorescent dyes like SYTOX Green. nih.govpnas.orgresearchgate.netoup.comoup.com These effects are indicative of membrane disruption and loss of membrane integrity.

Research has identified high-affinity binding sites for this compound on the surface of fungal cells and within plasma membrane fractions. pnas.orgapsnet.orgoup.com This binding is saturable and appears to be irreversible. apsnet.org The interaction is also highly specific, as binding is not effectively competed for by more distantly related plant defensins. pnas.orgapsnet.org

Specific lipid components within the fungal membrane, particularly sphingolipids such as mannosyldiinositolphosphorylceramide (M(IP)2C) and glucosylceramide (GlcCer), are proposed to be key interaction sites or receptors for this compound. icrisat.orgresearchgate.netoup.comoup.commdpi.comnih.gov The presence of ergosterol (B1671047), the main sterol in fungal membranes, has been shown to enhance the interaction between this compound and sphingolipids. researchgate.netoup.comnih.gov

Studies utilizing S. cerevisiae mutants resistant to this compound, such as the DM1 mutant, have provided strong evidence for the necessity of specific binding for antifungal activity. These mutants exhibit a drastically reduced capacity to bind this compound compared to wild-type strains. nih.govpnas.orgapsnet.org Furthermore, this compound induces cation-resistant membrane permeabilization in sensitive S. cerevisiae strains, and this permeabilization correlates with its antifungal activity. nih.govresearchgate.net This cation-resistant permeabilization is believed to be mediated by specific binding sites. nih.gov

These detailed studies using this compound have significantly contributed to our understanding of how plant defensins exert their antifungal effects through specific interactions with fungal membrane components.

Advanced Research Methodologies and Future Directions

In Vitro and In Planta Assays for Activity Evaluation

Evaluating the activity of Dm-AMP1 involves both in vitro and in planta assays. In vitro methods typically assess the peptide's direct effect on fungal growth and viability under controlled laboratory conditions. The mycelial growth inhibition method is a common in vitro assay used to determine the antifungal activity of this compound, often measured by the radius of the inhibition zone around a sample containing the peptide. nih.gov Studies have shown that this compound can effectively inhibit the mycelium growth of various fungi, including Rhizoctonia cerealis and Bipolaris sorokiniana, with inhibitory effects lasting for extended periods in vitro. nih.gov Antifungal activity against yeast strains like Saccharomyces cerevisiae is also assayed, often through microscopic analysis of liquid cultures. oup.com

In planta assays, on the other hand, evaluate the efficacy of this compound in a living plant system, which is crucial for understanding its potential as a plant protective agent. Transgenic plants expressing this compound are frequently used for this purpose. For instance, transgenic rice plants constitutively expressing this compound have shown enhanced resistance to diseases caused by Magnaporthe oryzae and Rhizoctonia solani. researchgate.net In planta bioassays involve inoculating transgenic and control plants with fungal pathogens and monitoring disease development, such as measuring the percentage of diseased leaf area or the number of plants showing symptoms. researchgate.net, researchgate.net Transgenic aubergine plants expressing this compound also demonstrated resistance to Botrytis cinerea. nih.gov These assays confirm the ability of this compound to confer disease resistance in a plant host.

Biochemical and Biophysical Techniques for Interaction Analysis (e.g., ELISA-based binding assays, SYTOX green uptake, Microscopy)

Understanding how this compound interacts with fungal cells is critical to elucidating its mechanism of action. Various biochemical and biophysical techniques are employed for this analysis.

ELISA-based binding assays have been instrumental in demonstrating the direct interaction of this compound with fungal membrane components, particularly sphingolipids. researchgate.net, oup.com, nih.gov, oup.com In this method, sphingolipids isolated from fungi like Saccharomyces cerevisiae are coated onto microtiter plates, and the binding of this compound is detected immunologically. oup.com, oup.com These assays have revealed that this compound interacts with fungal sphingolipids in a dose-dependent manner, and this interaction is enhanced by the presence of ergosterol (B1671047), a major fungal sterol. researchgate.net, oup.com, nih.gov

SYTOX green uptake assays are widely used to assess the membrane permeabilization induced by this compound. nih.gov, pnas.org, researchgate.net, pnas.org SYTOX green is a fluorescent dye that can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids. nih.gov, researchgate.net, pnas.org Increased SYTOX green fluorescence in fungal cells treated with this compound indicates that the peptide disrupts membrane integrity, allowing the dye to enter. nih.gov, pnas.org, researchgate.net, pnas.org Studies using this assay have shown that this compound induces membrane permeabilization in sensitive fungal strains but not in resistant mutants, suggesting that this permeabilization is linked to its antifungal activity and requires specific binding sites. nih.gov, pnas.org, pnas.org

Microscopy, including fluorescence microscopy, is used to visualize the effects of this compound on fungal cells and to observe the localization of the peptide or indicators of cellular damage. nih.gov, unal.edu.co, nih.gov, researchgate.net Fluorescence microscopy with SYTOX green allows for direct visualization of membrane permeabilization in fungal hyphae or yeast cells upon treatment with this compound. nih.gov, researchgate.net This technique provides visual evidence of the membrane-disrupting activity of the defensin (B1577277). nih.gov, researchgate.net

Genetic Screening and Mutagenesis for Target Identification

Genetic approaches, such as screening of gene deletion libraries and mutagenesis, have been powerful tools for identifying the fungal targets of this compound and understanding the genetic pathways involved in sensitivity or resistance.

High-throughput screening of Saccharomyces cerevisiae nonessential gene deletion libraries has been particularly effective. asm.org This involves assaying the growth of a large collection of yeast strains, each with a deletion in a specific gene, in the presence of this compound. asm.org Strains that show increased resistance or sensitivity compared to the wild type can reveal genes involved in the defensin's mechanism of action or its target. asm.org Such screens have identified that deletions in IPT1 and SKN1, genes encoding enzymes in the biosynthetic pathway for mannosyldiinositol phosphorylceramide (M(IP)₂C), lead to increased resistance to this compound. asm.org, researchgate.net, researchgate.net This finding was crucial in identifying M(IP)₂C as a key target for this compound. asm.org, researchgate.net, researchgate.net Genetic complementation approaches, where a functional copy of a gene is introduced into a resistant mutant, can further confirm the role of a specific gene in this compound sensitivity. oup.com, pnas.org, researchgate.net

Mutagenesis studies, while not explicitly detailed in the provided snippets for this compound specifically, are a general approach in this field to generate resistant mutants that can then be characterized to identify the genetic basis of resistance. europa.eu Analyzing the mutations in resistant strains can pinpoint genes or pathways involved in the interaction with or response to this compound.

Integration of Computational and Experimental Approaches

The integration of computational and experimental approaches is increasingly important in studying antimicrobial peptides. Computational methods, such as homology modeling and molecular dynamics simulations, can predict the three-dimensional structure of this compound when experimental structures are not available. jbiochemtech.com, researchgate.net, jbiochemtech.com Homology modeling uses the known structures of related proteins as templates to build a theoretical model of the target peptide. jbiochemtech.com, researchgate.net, jbiochemtech.com Molecular dynamics simulations can then be used to assess the stability and dynamics of the predicted structure in different environments, such as in water. jbiochemtech.com, researchgate.net These computational models can provide insights into the potential interaction sites and mechanisms at a molecular level, guiding experimental design. jbiochemtech.com

Experimental data from techniques like ELISA-based binding assays and SYTOX green uptake can be used to validate or refine computational predictions about this compound's interaction with membranes and its effects on fungal cells. oup.com, nih.gov, pnas.org, pnas.org, oup.com This iterative process, combining in silico predictions with experimental validation, enhances the understanding of this compound's behavior.

Emerging Research Avenues for this compound and Related Compounds

Emerging research avenues for this compound and related compounds focus on leveraging the knowledge gained from fundamental studies for practical applications and exploring modifications to enhance their properties.

The potential of this compound as a broad-spectrum antifungal agent in agriculture is a significant research avenue. Its effectiveness against important plant pathogens like Magnaporthe oryzae and Rhizoctonia solani in transgenic rice demonstrates its promise for developing disease-resistant crops. researchgate.net Further research involves exploring its efficacy against a wider range of plant pathogens and in different crop species. nih.gov, nih.gov

Investigating the interaction of this compound with beneficial microorganisms, such as arbuscular mycorrhizal fungi, is also an important area to ensure that its use as a protective agent does not negatively impact beneficial plant-microbe symbioses. Studies have shown that this compound released in root exudates of transgenic plants did not interfere with the establishment of symbiosis with Glomus mosseae. nih.gov

The potential antibacterial activity of this compound is another area of investigation, although initial studies suggested limited activity against certain human pathogenic bacteria compared to its antifungal effects. apsnet.org Further research could explore its activity against a broader spectrum of bacteria, particularly plant pathogenic bacteria.

Exploration of Analogs and Modified Peptides for Enhanced Functionality

Exploring analogs and modified peptides of this compound is a key strategy for developing compounds with enhanced antifungal activity, altered specificity, or improved stability. This involves making specific changes to the amino acid sequence or structure of this compound and evaluating the resulting peptides for desired properties.

Modifications can aim to improve binding affinity to fungal targets, increase membrane insertion efficiency, enhance stability against proteases, or broaden the spectrum of activity. Rational design based on the structure-activity relationships of this compound and other plant defensins can guide the design of these modified peptides. High-throughput screening methods can be used to evaluate the activity of large libraries of this compound analogs.

Q & A

Q. What experimental methodologies are recommended for optimizing Dm-AMP1 expression levels in transgenic plants?

To optimize this compound expression, researchers should:

  • Use constitutive promoters (e.g., CaMV 35S) or tissue-specific promoters to drive expression, depending on the target pathogen's infection site .
  • Employ codon optimization for the this compound gene to enhance compatibility with the host plant’s translational machinery, as expression levels in transgenic rice ranged from 0.43% to 0.57% of total soluble protein in foundational studies .
  • Validate expression via quantitative techniques like ELISA or Western blotting, coupled with antifungal bioassays to correlate protein levels with pathogen inhibition efficacy .

Q. How can researchers design robust bioassays to quantify this compound’s antifungal activity against rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani)?

  • Standardize in vitro assays using fungal spore suspensions incubated with purified this compound at varying concentrations. Measure growth inhibition via optical density or colony-forming unit (CFU) counts .
  • For in planta testing, inoculate transgenic and wild-type plants with pathogens under controlled environmental conditions. Disease severity should be quantified using scales like the "Lesion Number per Leaf" for rice blast .
  • Include negative controls (wild-type plants) and positive controls (commercial fungicides) to contextualize efficacy .

Q. What molecular techniques are critical for verifying stable this compound integration and inheritance in transgenic lines?

  • Perform PCR amplification with gene-specific primers to confirm integration.
  • Use Southern blotting to assess copy number and insertion sites.
  • Conduct segregation analysis in subsequent generations (T1, T2) to ensure Mendelian inheritance patterns .

Advanced Research Questions

Q. How should researchers address contradictions in reported antifungal efficacy of this compound across different plant-pathogen systems?

  • Conduct comparative meta-analyses of existing data, focusing on variables such as pathogen strain variability, plant tissue-specific expression, and environmental conditions (e.g., humidity, temperature) .
  • Design cross-system experiments to test this compound against phylogenetically diverse pathogens, using standardized protocols to isolate confounding factors .
  • Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant interactions between this compound expression levels and pathogen susceptibility .

Q. What strategies can resolve discrepancies between in vitro and in planta efficacy data for this compound?

  • Investigate host-pathogen interaction dynamics , such as protease activity in plant apoplastic fluid that may degrade this compound .
  • Use transcriptomic profiling (RNA-seq) to identify host genes modulated by this compound expression that indirectly affect pathogen resistance .
  • Employ targeted mutagenesis of this compound to enhance stability in planta while retaining antifungal properties .

Q. How can researchers ensure analytical validity when developing assays for this compound bioactivity?

  • Follow FDA-recommended frameworks for assay validation, including specificity, sensitivity, and reproducibility testing .
  • Use orthogonal methods (e.g., LC-MS for protein quantification and microscopy for hyphal growth inhibition) to cross-validate results .
  • Document all protocols in line with FAIR data principles to enable replication and interoperability .

Q. What computational tools and databases are suitable for predicting off-target effects of this compound in non-model plant species?

  • Leverage phylogenetic footprinting tools (e.g., PhyloNet) to identify conserved regulatory elements in potential host genomes.
  • Use molecular docking software (e.g., AutoDock) to predict interactions between this compound and non-target plant proteins .
  • Deposit findings in public repositories like GenBank or UniProt to facilitate community-driven validation .

Methodological and Data Management Questions

Q. What elements should a Data Management Plan (DMP) for this compound research include to comply with funding agency requirements?

  • Define data types : genomic sequences, protein expression levels, bioassay results, and environmental metadata .
  • Specify storage protocols : use community-accepted repositories (e.g., NCBI’s BioProject) for raw sequencing data and processed datasets .
  • Outline metadata standards : adhere to MIAME (Minimum Information About a Microarray Experiment) or MIAPE (for proteomics) guidelines .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound study design?

  • Feasibility : Pilot experiments to assess transgenic line viability and pathogen growth rates under lab conditions .
  • Novelty : Explore this compound’s potential in CRISPR-edited plants or synergistic effects with other antimicrobial peptides .
  • Ethical : Address biosafety concerns (e.g., gene flow to wild relatives) in field trials through containment strategies .

Cross-Disciplinary and Translational Questions

Q. What interdisciplinary approaches can enhance understanding of this compound’s mode of action?

  • Integrate structural biology (NMR or X-ray crystallography) to resolve this compound’s 3D conformation and membrane interaction sites .
  • Collaborate with computational biologists to model pathogen resistance evolution under this compound selection pressure .
  • Partner with ecologists to evaluate non-target impacts on soil microbiota in field trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.